molecular formula C9H15N3O2 B1382198 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine CAS No. 1780747-66-1

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Cat. No.: B1382198
CAS No.: 1780747-66-1
M. Wt: 197.23 g/mol
InChI Key: GRQNWDCWTHWYSC-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of an isopropyl-substituted hydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate can then be reacted with morpholine to yield the final product. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings but different substituents on the ring.

Uniqueness

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(2)8-11-12-9(14-8)7-5-10-3-4-13-7/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQNWDCWTHWYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
Reactant of Route 5
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
Reactant of Route 6
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

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